
Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that features a thiazole ring fused with a triazole ring The presence of the 3,4,5-trimethoxyphenyl group adds to its complexity and potential biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole and triazole rings through cyclization reactions.
Substitution Reactions: Introduction of the 3,4,5-trimethoxyphenyl group via substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and activity.
Industry: Applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)- would depend on its specific biological target. Common mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interaction with cellular receptors to modulate biological pathways.
DNA Intercalation: Intercalating into DNA to disrupt replication or transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other thiazole or triazole derivatives with different substituents. Examples include:
Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one derivatives: With different phenyl groups.
Other Heterocyclic Compounds: Such as benzothiazoles or imidazoles.
Uniqueness
The uniqueness of Thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one, 2-(3,4,5-trimethoxyphenyl)- lies in its specific structure, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
77803-67-9 |
|---|---|
Molekularformel |
C13H13N3O4S |
Molekulargewicht |
307.33 g/mol |
IUPAC-Name |
2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C13H13N3O4S/c1-18-8-4-7(5-9(19-2)11(8)20-3)12-14-13-16(15-12)10(17)6-21-13/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
ADAKONVVCZKISH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)CSC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


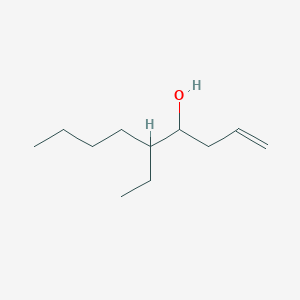

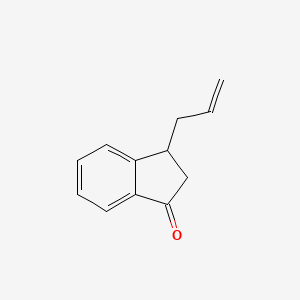
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
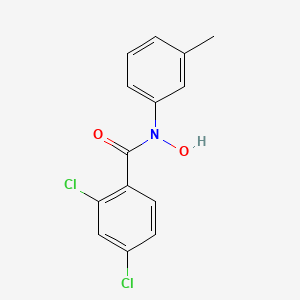
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)



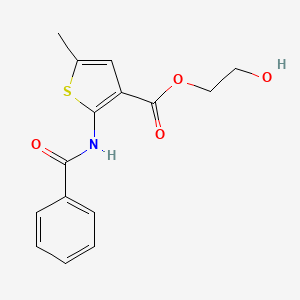
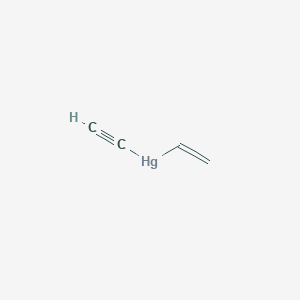
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
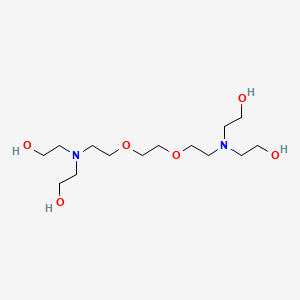
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
